2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid

Quality Control Pharmaceutical R&D ISO Certification

2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid (CAS 2138192-04-6) is a substituted phenylglyoxylic acid derivative bearing a chlorine atom at the para position and a trifluoromethyl group at the meta position on the phenyl ring. This α-keto acid (molecular formula C9H4ClF3O3, molecular weight 252.57 g/mol) is primarily utilized as a synthetic building block in medicinal chemistry for constructing pharmaceutical compounds targeting specific enzymes or receptors, and is supplied at certified purities for research and development applications.

Molecular Formula C9H4ClF3O3
Molecular Weight 252.57 g/mol
Cat. No. B13575452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid
Molecular FormulaC9H4ClF3O3
Molecular Weight252.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)C(=O)O)C(F)(F)F)Cl
InChIInChI=1S/C9H4ClF3O3/c10-6-2-1-4(7(14)8(15)16)3-5(6)9(11,12)13/h1-3H,(H,15,16)
InChIKeySHSNZQVWQUCNOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid (CAS 2138192-04-6): A Specialized α-Keto Acid Intermediate for Targeted Synthesis


2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid (CAS 2138192-04-6) is a substituted phenylglyoxylic acid derivative bearing a chlorine atom at the para position and a trifluoromethyl group at the meta position on the phenyl ring . This α-keto acid (molecular formula C9H4ClF3O3, molecular weight 252.57 g/mol) is primarily utilized as a synthetic building block in medicinal chemistry for constructing pharmaceutical compounds targeting specific enzymes or receptors, and is supplied at certified purities for research and development applications [1].

Why 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid Cannot Be Simply Replaced by Other Phenylglyoxylic Acid Analogs


The 4-chloro-3-(trifluoromethyl) substitution pattern on the phenyl ring of this α-keto acid imparts a unique combination of electronic and steric properties that are not replicated by its regioisomers or analogs lacking either substituent [1]. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the α-keto moiety and increases lipophilicity (critical for membrane permeability in downstream drug candidates), while the chloro substituent at the para position provides a distinct vector for further functionalization via nucleophilic aromatic substitution or cross-coupling reactions [2]. Regioisomers such as 2-[3-chloro-4-(trifluoromethyl)phenyl]-2-oxoacetic acid (CAS 467435-09-2) or analogs lacking the trifluoromethyl group (e.g., 2-(3-chlorophenyl)-2-oxoacetic acid) exhibit different reactivity profiles and cannot serve as drop-in replacements without altering synthetic outcomes .

Quantitative Differentiation Evidence for 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid vs. Comparators


Certified Purity Level: MolCore NLT 98% vs. Generic Supplier 95%

MolCore supplies 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid at a certified purity of NLT 98% under ISO quality systems, compared to the 95% purity offered by generic suppliers such as Leyan for the identical CAS number . This 3-percentage-point purity differential is meaningful for pharmaceutical R&D and quality control applications where impurity profiles can confound bioassay results or downstream synthetic yields.

Quality Control Pharmaceutical R&D ISO Certification

Regioisomeric Differentiation: 4-Cl-3-CF3 vs. 3-Cl-4-CF3 Substitution

The target compound bears the chloro group at the 4-position and trifluoromethyl at the 3-position, whereas the commercially available regioisomer 2-[3-chloro-4-(trifluoromethyl)phenyl]-2-oxoacetic acid (CAS 467435-09-2) has reversed substituent positions . The 4-chloro-3-trifluoromethyl phenyl scaffold is specifically utilized in clinically relevant kinase inhibitor programs, including the orally available c-KIT inhibitor CHMFL-KIT-64 (which incorporates this exact phenyl substitution pattern) and RAF kinase inhibitors containing the 4-chloro-3-(trifluoromethyl)phenyl motif [1][2]. The regioisomer would produce compounds with altered binding geometry and cannot substitute without complete re-optimization of the structure-activity relationship.

Medicinal Chemistry SAR Kinase Inhibitors

Trifluoromethyl vs. Non-Fluorinated Analogs: Enhanced Lipophilicity and Metabolic Stability

The presence of the trifluoromethyl group in the target compound confers significantly enhanced lipophilicity and metabolic stability compared to non-fluorinated phenylglyoxylic acid analogs such as 2-(3-chlorophenyl)-2-oxoacetic acid (CAS 26767-07-7) . Systematic pairwise analyses of aromatic halogenation and trifluoromethyl substitution effects on human liver microsomal clearance demonstrate that the addition of -CF3 groups to phenyl derivatives can substantially reduce oxidative metabolism, a property that carries forward into downstream compounds synthesized from this intermediate [1]. While direct microsomal stability data for the free α-keto acid itself is not available, the trifluoromethyl group's electron-withdrawing nature also increases the electrophilicity of the α-keto carbonyl, enhancing its reactivity as a synthetic handle for condensation reactions [2].

ADME Drug Design Lipophilicity

α-Keto Acid Moiety: Dual Reactivity Advantage Over Phenylacetic Acid Analogs

The α-keto acid (oxoacetic acid) moiety of the target compound provides two distinct reactive centers—the carboxylic acid and the α-keto group—enabling condensation, nucleophilic addition, and decarboxylative coupling pathways that are not accessible to the corresponding phenylacetic acid derivative, 4-chloro-3-(trifluoromethyl)phenylacetic acid (CAS 22902-86-9, MW 238.59) [1]. The α-keto group can participate in the synthesis of heterocycles, α-amino acids, and oxime ethers, while the carboxylic acid allows for esterification or amidation. This dual functionality supports more convergent synthetic strategies compared to the mono-functional phenylacetic acid scaffold [2].

Synthetic Chemistry Heterocycle Synthesis Condensation Reactions

Optimal Procurement and Application Scenarios for 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid


Synthesis of c-KIT and RAF Kinase Inhibitor Candidates

The 4-chloro-3-(trifluoromethyl)phenyl scaffold embedded in this α-keto acid is a privileged pharmacophore in type II kinase inhibitor design. The compound can serve as a key intermediate for constructing inhibitors targeting c-KIT (as demonstrated by CHMFL-KIT-64, which uses the identical phenyl substitution pattern and exhibits single-digit nanomolar potency against wild-type and drug-resistant mutant c-KIT kinases [1]) and RAF kinases (with reported inhibitors bearing the 4-chloro-3-(trifluoromethyl)phenyl motif achieving IC50 values as low as 9–22 nM against C-Raf [2]). Procurement of this specific regioisomer at high purity (NLT 98%) is essential for programs requiring the validated 4-Cl-3-CF3 pharmacophore geometry.

Asymmetric Synthesis of Stereoisomerically Enriched Mandelic Acid Derivatives

Phenylglyoxylic acid derivatives are established intermediates for preparing stereoisomerically enriched mandelic acid derivatives via chiral reduction, as described in patent literature [1]. The target compound's α-keto acid moiety can undergo enantioselective reduction to yield chiral α-hydroxy acids, which are valuable building blocks for oxadiazoanthracene-based GLP-1 receptor modulators and other stereochemically defined pharmaceuticals. The 4-chloro-3-(trifluoromethyl) substitution pattern provides enhanced lipophilicity for downstream membrane permeability compared to non-halogenated or mono-halogenated alternatives.

Heterocycle Synthesis via Condensation with the α-Keto Acid Moiety

The α-keto acid group in this compound enables the construction of nitrogen-containing heterocycles through condensation with hydrazines, hydroxylamines, or diamines. This reactivity profile distinguishes the compound from the corresponding phenylacetic acid derivative, which lacks the α-keto functionality [1]. The electron-withdrawing trifluoromethyl group further activates the α-keto carbonyl toward nucleophilic attack, potentially accelerating condensation kinetics compared to non-fluorinated phenylglyoxylic acid analogs, though head-to-head kinetic data are not currently available.

Pharmaceutical R&D Requiring ISO-Certified Quality Standards

For pharmaceutical development programs operating under stringent quality management systems, MolCore supplies this compound at NLT 98% purity under ISO certification, with defined storage conditions (at 20°C, 2-year shelf life) [1]. This level of quality documentation and batch consistency exceeds that of generic suppliers offering the same CAS number at lower purity specifications (e.g., 95%, without ISO certification [2]), making it the preferred procurement option for IND-enabling studies and GLP toxicology batch synthesis where impurity documentation is critical.

Quote Request

Request a Quote for 2-(4-Chloro-3-(trifluoromethyl)phenyl)-2-oxoacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.